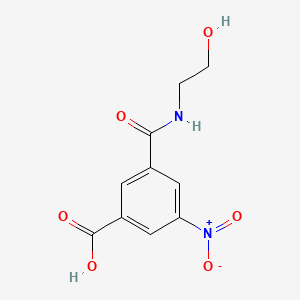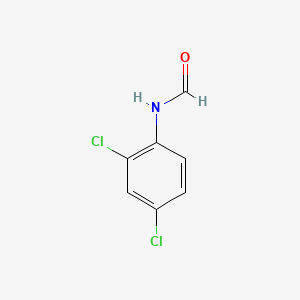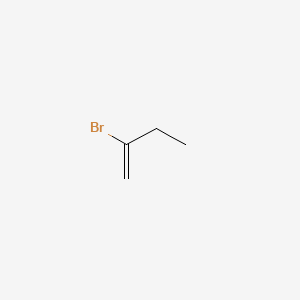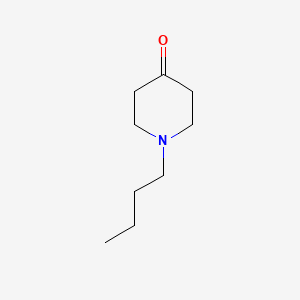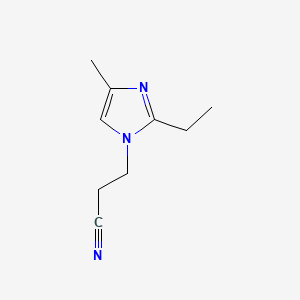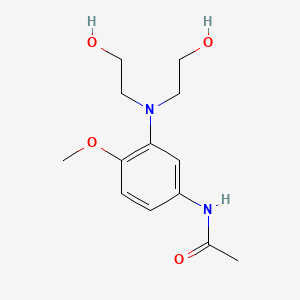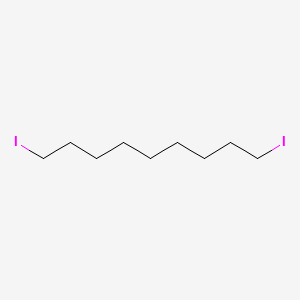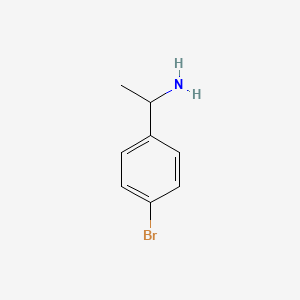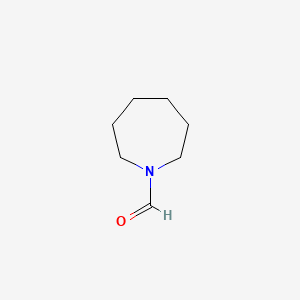
色氨酸-甘氨酸
描述
Trp-Gly is a dipeptide formed from L-tryptophan and glycine residues . It has a role as a metabolite . The molecular formula of Trp-Gly is C13H15N3O3 .
Molecular Structure Analysis
The molecular structure of Trp-Gly involves an indole ring from the tryptophan residue and a simple structure from the glycine residue . The InChI (IUPAC International Chemical Identifier) of Trp-Gly is InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18)/t10-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Trp-Gly include a molecular weight of 261.28 g/mol . The compound is likely to be solid at room temperature, given its molecular structure. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
科学研究应用
Antioxidant Activity in Food Science
Trp-gly: has been identified as having significant antioxidant properties, which are highly beneficial in food science. Antioxidants are crucial for preventing oxidative stress and prolonging the shelf life of food products. The dipeptide can be used to enhance the nutritional value of foods by acting as a natural preservative, reducing the need for synthetic additives .
Therapeutic Potential in Pharmaceuticals
The therapeutic applications of Trp-gly are vast due to its antioxidant capabilities. It has been shown to increase hepatic glutathione levels and the activity of antioxidant enzymes in animal models, suggesting potential benefits in treating liver diseases and managing glucose tolerance .
Anti-Aging Properties in Cosmetics
In the cosmetics industry, Trp-gly can be utilized for its anti-aging properties. By combating oxidative stress, it can help in reducing the appearance of wrinkles and fine lines, leading to the development of skincare products that promote healthier and younger-looking skin .
Modulation of Antioxidant Capacity
Research has demonstrated that Trp-gly can modulate antioxidant capacity, which is measured by assays like ORAC (Oxygen Radical Absorbance Capacity). This modulation is essential for understanding how the dipeptide can protect against oxidative damage at a molecular level .
Role in Molecular Mechanisms
Trp-gly: is involved in several signaling pathways related to its antioxidant activity, including Keap1-Nrf2/ARE and AMPK/SIRT1/PGC-1α. These pathways are critical for cellular defense mechanisms against oxidative stress and are a key area of study in molecular biology .
Application in Activity Evaluation Models
The dipeptide’s role in activity evaluation models is noteworthy. It is used in cellular and rodent models to evaluate the efficacy of antioxidant peptides, which is indispensable for advancing research in bioactive compounds and their practical applications .
未来方向
While specific future directions for research on Trp-Gly are not mentioned in the search results, it’s clear that further studies could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential biological roles. Additionally, given the antimicrobial activity of some tryptophan-rich peptides , Trp-Gly could potentially be explored in this context.
作用机制
Target of Action
Trp-Gly, also known as H-TRP-GLY-OH, primarily targets the Tryptophan (Trp) metabolic pathways . These pathways play a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
The compound interacts with its targets through complex metabolic pathways . The interaction results in the production of a variety of bioactive compounds that can regulate various physiological functions .
Biochemical Pathways
Trp-Gly affects three main metabolic pathways :
These pathways lead to the degradation of more than 95% of Trp into multiple bioactive compounds .
Pharmacokinetics
It is known that the metabolic stability of similar compounds is limited
Result of Action
The result of Trp-Gly’s action is the production of a variety of bioactive compounds via Trp metabolism . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action, efficacy, and stability of Trp-Gly are influenced by environmental factors. For instance, the gut microbiota and intestine mutually regulate the physiological functions of Trp metabolites to maintain intestinal homeostasis and symbiosis under steady-state conditions and during the immune response to pathogens and xenotoxins .
属性
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKREHOKELZSPB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319027 | |
| Record name | L-Tryptophanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7360-09-0 | |
| Record name | L-Tryptophanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7360-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7360-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTOPHYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE75A3004 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Trp-Gly?
A1: The molecular formula of Trp-Gly is C13H15N3O3. Its molecular weight is 261.28 g/mol.
Q2: What spectroscopic techniques have been used to characterize Trp-Gly?
A2: Researchers have employed various spectroscopic methods to analyze Trp-Gly, including:
- UV absorption spectroscopy: This technique has been used to study the chromophoric contributions of the tryptophan side chain and the peptide bond in Trp-Gly. [] [] []
- Circular dichroism (CD) spectroscopy: CD spectroscopy has been utilized to investigate the conformation of Trp-Gly and identify potential interactions between its aromatic residues. [] []
- Infrared (IR) spectroscopy: IR spectroscopy, particularly in combination with UV double resonance techniques, has been used to identify specific vibrational modes and conformational preferences of Trp-Gly in the gas phase. [] [] []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR, specifically proton (1H) NMR, has been employed to determine the conformation of Trp-Gly in solution and characterize its interactions with other molecules like DNA and guanine. [] [] [] []
- Raman Spectroscopy: Surface-enhanced Raman spectroscopy has been used to study the adsorption of Trp-Gly on silver surfaces and elucidate the binding modes. []
- Mass Spectrometry: This technique, often coupled with fragmentation methods like collision-induced dissociation (CID), is crucial for determining the sequence and molecular weight of Trp-Gly and related peptides. []
Q3: How does Trp-Gly interact with DNA?
A3: Studies suggest that the tryptophan residue in Trp-Gly plays a significant role in its interaction with DNA. The indole ring of tryptophan can intercalate between DNA base pairs, particularly favoring GC-rich regions. [] This interaction leads to increased thermal stability of the DNA helix, as evidenced by an increase in the melting temperature (Tm). []
Q4: Does Trp-Gly show selectivity for specific DNA sequences?
A4: While Trp-Gly exhibits a preference for GC-rich regions, research indicates that there is no direct correlation between the percentage of GC content in natural DNA and the degree of thermal stabilization induced by the dipeptide. []
Q5: Does Trp-Gly interact with other molecules besides DNA?
A5: Yes, Trp-Gly has been shown to interact with other molecules, including:* Guanine: Research indicates that Trp-Gly can interact with guanine through a combination of stacking interactions between the tryptophan indole ring and the guanine base, and hydrogen bonding between the peptide backbone and guanine. [] []* Silver surfaces: Raman spectroscopy studies reveal that Trp-Gly adsorbs onto silver surfaces through both its carboxylate and amino groups. []
Q6: What is the biological relevance of Trp-Gly's interactions?
A6: While Trp-Gly itself may not have direct biological functions, understanding its interactions with biomolecules like DNA and guanine provides valuable insights into the molecular recognition processes involving tryptophan-containing peptides.
Q7: Have there been computational studies on Trp-Gly?
A7: Yes, computational chemistry techniques, such as ab initio calculations and density functional theory (DFT), have been employed to study the conformational preferences of Trp-Gly in the gas phase. [] [] These studies provide valuable information about the lowest energy conformers and their structural characteristics.
Q8: What is known about the structure-activity relationship (SAR) of Trp-Gly and its analogs?
A8: SAR studies are essential to understand how structural modifications impact the activity of a compound. While specific SAR data for Trp-Gly might be limited within the provided research, several studies highlight the importance of:* The Tryptophan residue: The indole ring of tryptophan is crucial for interactions with DNA and other molecules. [] [] [] Modifications to this ring system could significantly alter the binding affinity and selectivity of the peptide. []* Peptide length and sequence: Studies with longer peptides containing the Trp-Gly motif, like Trp-Gly-Gly, suggest that the overall peptide length and sequence influence its conformational preferences and interactions with other molecules. [] [] [] []
Q9: Are there strategies to improve the stability of Trp-Gly?
A9: General strategies for improving peptide stability include:* Chemical modifications: Introducing specific chemical modifications to the peptide backbone or side chains can enhance resistance to enzymatic degradation.* Formulation optimization: Choosing appropriate excipients and optimizing formulation parameters like pH and buffer systems can significantly impact peptide stability.
Q10: What analytical methods are used to study Trp-Gly?
A11: Besides the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize and quantify Trp-Gly, including:* High-performance liquid chromatography (HPLC): HPLC is widely used to purify and analyze peptides like Trp-Gly. []* Mass spectrometry (MS): MS is a powerful tool for identifying and quantifying peptides based on their mass-to-charge ratio. []* Electrophoresis: Techniques like gel electrophoresis can be used to separate and analyze peptides based on their size and charge.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)

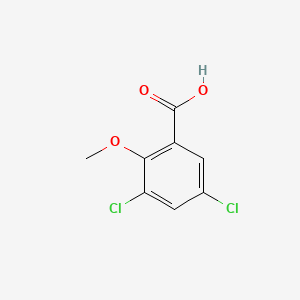
![L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1329619.png)

